BenchChemオンラインストアへようこそ!

4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Purification Process Design

4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 932918-29-1; MF C13H13NO5; MW 263.25) is a para-methoxy-substituted phenoxymethyl isoxazole-3-carboxylic acid that belongs to a broader scaffold class investigated for leukotriene biosynthesis inhibition, Raf kinase modulation, and anti-inflammatory applications. The compound bears a carboxylic acid handle at position 3, a 5-methyl group, and a 4-[(4-methoxyphenoxy)methyl] substituent that distinguishes it from the closest positional isomers — the meta-methoxy (CAS 905808-61-9) and ortho-methoxy (CAS 932894-19-4) analogs — as well as the unsubstituted phenoxy comparator (CAS 905809-10-1).

Molecular Formula C13H13NO5
Molecular Weight 263.249
CAS No. 932918-29-1
Cat. No. B2436908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
CAS932918-29-1
Molecular FormulaC13H13NO5
Molecular Weight263.249
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)OC
InChIInChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyCZSXZFGMQBPXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid: Core Physicochemical Identity and Comparator Landscape


4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 932918-29-1; MF C13H13NO5; MW 263.25) is a para-methoxy-substituted phenoxymethyl isoxazole-3-carboxylic acid that belongs to a broader scaffold class investigated for leukotriene biosynthesis inhibition, Raf kinase modulation, and anti-inflammatory applications [1]. The compound bears a carboxylic acid handle at position 3, a 5-methyl group, and a 4-[(4-methoxyphenoxy)methyl] substituent that distinguishes it from the closest positional isomers — the meta-methoxy (CAS 905808-61-9) and ortho-methoxy (CAS 932894-19-4) analogs — as well as the unsubstituted phenoxy comparator (CAS 905809-10-1) [2]. It is commercially supplied at ≥97% purity by multiple vendors including Sigma-Aldrich (MATRIX SCIENTIFIC) and ChemDiv (BB55-3423), positioning it as a readily accessible medicinal chemistry building block .

Why Generic Substitution Fails for 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic Acid: The Substitution-Specific Differentiation Problem


Within the 4-(phenoxymethyl)-5-methylisoxazole-3-carboxylic acid series, the position and electronic nature of the phenoxy substituent directly modulate topological polar surface area (TPSA), hydrogen-bond acceptor count, boiling point, and predicted acidity — all of which influence chromatographic behavior, solubility, and molecular recognition. The para-methoxy isomer (target compound) exhibits a TPSA of 81.8 Ų, identical to the meta isomer but 12.7% higher than the unsubstituted phenoxy analog (72.6 Ų), translating to measurably different reversed-phase retention and permeability characteristics [1]. The ortho-methoxy isomer displays a markedly lower predicted boiling point differential (Δ ≈ 22.5 °C vs. para), indicative of altered intermolecular interactions that affect distillation-based purification and vapor-phase handling . These physicochemical divergences mean that experimental SAR, crystallography, and in vitro assay outcomes obtained with one positional isomer cannot be assumed transferable to another without re-validation [2].

Quantitative Differential Evidence: 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic Acid vs. Closest Analogs


Boiling Point Differentiation: Para-methoxy vs. Ortho-methoxy Positional Isomer

The para-methoxy isomer (target compound, CAS 932918-29-1) exhibits a predicted boiling point of 468.4±40.0 °C, approximately 22.5 °C higher than the ortho-methoxy positional isomer (CAS 932894-19-4; predicted BP 445.9±40.0 °C) . This boiling point elevation reflects the reduced intramolecular hydrogen bonding available to the para isomer versus the ortho configuration and carries direct consequences for distillation-based purification, solvent evaporation protocols, and thermal stability considerations during chemical processing .

Medicinal Chemistry Physicochemical Profiling Purification Process Design

Topological Polar Surface Area Differentiation: Para-methoxy vs. Unsubstituted Phenoxy Analog

The target compound (para-OCH3) displays a computed topological polar surface area (TPSA) of 81.8 Ų, compared to 72.6 Ų for the unsubstituted phenoxy analog 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (CAS 905809-10-1) [1][2]. This 9.2 Ų (12.7%) increase is attributable to the additional methoxy oxygen atom serving as a sixth hydrogen-bond acceptor versus five acceptors in the unsubstituted comparator [1]. Both compounds share an identical computed XLogP3 value of 2.1, indicating that the para-methoxy group adds polarity without altering predicted partition coefficient — a favorable profile for maintaining passive permeability while enhancing aqueous solubility [1][2].

Drug Design ADME Prediction Membrane Permeability

Class-Level Pharmacological Evidence: Isoxazole-3-carboxylic Acid Scaffold as FLAP/5-LO Inhibitor

The 4,5-diarylisoxazol-3-carboxylic acid chemotype — which shares the isoxazole-3-carboxylic acid core with the target compound — has been validated as a leukotriene biosynthesis inhibitor scaffold targeting 5-lipoxygenase-activating protein (FLAP). In the Banoglu et al. (2016) series, the most potent compounds (39 and 40) inhibited cellular 5-LO product synthesis with IC50 = 0.24 μM each, while showing weak direct 5-LO inhibition (IC50 ≥ 8 μM), confirming FLAP-targeted mechanism [1]. While the target compound bears a 4-phenoxymethyl rather than a 4-aryl substituent, the 3-carboxylic acid group — identified as critical for FLAP pharmacophore binding via docking and molecular dynamics simulations — is conserved [1]. Derivatives of the related 5-methylisoxazole-3-carboxylic acid have also been employed as Raf kinase inhibitor precursors .

Inflammation Leukotriene Biosynthesis FLAP Inhibition

Predicted pKa and Hydrogen Bond Donor Count: Implications for Salt Formation and Crystallization

The predicted acid dissociation constant (pKa) for the carboxylic acid group of the target compound is 3.13±0.36 , comparable to the meta-methoxy isomer (3.13±0.36) and ortho-methoxy isomer (3.14±0.36) , indicating that the methoxy position does not significantly perturb the intrinsic acidity of the isoxazole-3-carboxylic acid. However, the para-methoxy isomer possesses one hydrogen bond donor (the -COOH proton) and six hydrogen bond acceptors (isoxazole N and O, ether O, methoxy O, carbonyl O, and carboxylate O) — the maximum acceptor count among the positional isomers — which provides superior potential for co-crystal formation and salt screening relative to the unsubstituted analog (5 HBA, 1 HBD) [1].

Preformulation Salt Screening Crystallography

Commercial Sourcing and Purity: Multi-vendor Availability with Defined Specifications

The target compound is stocked by ≥8 independent commercial suppliers with purity specifications of ≥97% (HPLC), including Sigma-Aldrich/MATRIX SCIENTIFIC (USA origin), ChemDiv (BB55-3423), abcr GmbH (AB380832), Ambeed (A452383), and Leyan (1387512) [1]. The 500 mg–5 g package range and pricing from $320–$1,074 (2024 data) positions it as a mid-cost building block. By contrast, the ortho-methoxy isomer (CAS 932894-19-4) is listed at lower pricing tiers in some catalogs , potentially reflecting differential synthetic accessibility or demand. The multi-vendor redundancy of the para isomer reduces single-supplier procurement risk and enables competitive quotation for larger-scale purchases [1].

Chemical Procurement Building Block Sourcing Quality Assurance

High-Confidence Application Scenarios for 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic Acid Based on Differentiated Evidence


Lead Optimization for FLAP-Targeted Anti-Inflammatory Programs Requiring 4-Position SAR Exploration

The conserved isoxazole-3-carboxylic acid core matches the validated FLAP pharmacophore (IC50 = 0.24 μM for optimized diaryl leads) while the 4-[(4-methoxyphenoxy)methyl] substituent represents unexplored chemical space distinct from published 4-aryl series [1]. Procurement of this specific building block enables systematic SAR expansion at the 4-position via amide coupling or esterification of the carboxylic acid, leveraging the para-methoxy group's electronic effects (Hammett σp = -0.27) and the compound's favorable XLogP3/TPSA balance (2.1 / 81.8 Ų) [2]. The ≥8-supplier commercial availability supports rapid hit-to-lead iteration without synthesis bottlenecks .

Physicochemical Differentiation Screening in ADME-Tox Profiling of Positional Isomer Series

The para-methoxy isomer's TPSA (81.8 Ų) and boiling point (468.4 °C) differ quantifiably from the ortho-methoxy isomer (BP 445.9 °C) and the unsubstituted analog (TPSA 72.6 Ų), enabling systematic investigation of how methoxy position and presence modulate chromatographic retention, thermodynamic solubility, and parallel artificial membrane permeability [1][2]. A complete set of para-/meta-/ortho-methoxy positional isomers (all commercially available at >97% purity) constitutes a controlled comparator panel for building predictive QSPR models of isoxazole bioavailability [2].

Co-Crystal and Solid-Form Screening Leveraging Enhanced Hydrogen Bond Acceptor Architecture

With six hydrogen bond acceptors — the highest in its immediate analog series — and a predicted carboxylic acid pKa of 3.13±0.36, the para-methoxy compound is well-suited for systematic co-crystal screening against pharmaceutically acceptable co-formers [1][2]. The para disposition of the methoxy group avoids the intramolecular H-bonding that partially sequesters the ortho isomer's acceptor capacity, maximizing the effective intermolecular H-bond availability for crystal engineering studies [2].

Raf Kinase Inhibitor Precursor Synthesis with Defined Physicochemical Starting Point

Based on the established use of 5-methylisoxazole-3-carboxylic acid as a precursor for aminopyrazole amide Raf kinase inhibitors in melanoma [1], the 4-[(4-methoxyphenoxy)methyl] derivative offers a more elaborated scaffold that can be directly coupled to amine-bearing pharmacophores without requiring separate 4-position functionalization. The identical XLogP3 (2.1) to the simpler unsubstituted analog — combined with 12.7% higher TPSA — provides a starting point with potentially differentiated solubility and permeability properties for kinase inhibitor lead series [2].

Quote Request

Request a Quote for 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.